
Oxonol Yellow K
Overview
Description
It is commercially available for industrial and research applications, with restrictions on medical or personal use due to safety or stability considerations . Its mechanism involves twisted intramolecular charge transfer (TICT) and photoisomerization, which are modulated by protonation states and solvent environments . Oxonol Yellow K is frequently employed in conjunction with Förster resonance energy transfer (FRET) systems, where it acts as a voltage-sensitive acceptor dye paired with coumarin-based donors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxonol Yellow K involves the reaction of 4-sulfophenylhydrazine with acetoacetic ester to form 4-sulfophenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with formaldehyde to produce the final compound, 4,4’-Methylidynebis [1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and dried to obtain the desired powder form .
Chemical Reactions Analysis
Types of Reactions
Oxonol Yellow K undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this reaction is less common.
Substitution: The sulfonate groups in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can produce various substituted pyrazolone derivatives .
Scientific Research Applications
Overview
Oxonol Yellow K is a synthetic dye known for its vibrant yellow color and stability. It is categorized under oxonol dyes, which are commonly used in various scientific and industrial applications due to their unique properties. This article explores the diverse applications of this compound, focusing on its use in scientific research, biological staining, and industrial processes.
Biological Staining
This compound is widely utilized in biological research for staining purposes. Its ability to permeate cell membranes makes it an effective tool for visualizing cellular structures and dynamics. For instance, it can be used to stain live cells, allowing researchers to study cellular processes in real-time. The dye's fluorescence properties enable detailed imaging under fluorescence microscopy, making it invaluable in cell biology studies.
Membrane Potential Measurement
Research has demonstrated that oxonol dyes, including this compound, can be used to measure membrane potentials in various biological systems. These dyes exhibit changes in fluorescence in response to alterations in membrane potential, providing insights into cellular excitability and ion channel activity. A study showed that oxonol dyes respond rapidly to changes in membrane potential, indicating their potential for real-time monitoring of electrical activity in cells .
Drug Interaction Studies
This compound has been employed in studies investigating drug interactions with cellular membranes. By using fluorescence techniques, researchers can observe how drugs affect membrane integrity and function. This application is particularly important in pharmacology and toxicology, where understanding drug-membrane interactions is crucial for drug development and safety assessments .
Textile Industry
In the textile industry, this compound is utilized as a dye for fabrics due to its vibrant color and excellent stability under various conditions. The dye's fastness properties ensure that textiles maintain their color even after repeated washing or exposure to light. This makes it a preferred choice for manufacturers aiming to produce high-quality dyed materials.
Ink Production
The dye is also used in the production of inks for printing applications. Its strong pigmentation allows for the creation of vivid colors that enhance the visual appeal of printed materials. Additionally, its chemical stability ensures that the ink does not degrade over time, making it suitable for long-lasting prints.
Fluorescence Imaging in Cell Biology
A notable case study involving this compound highlighted its effectiveness in visualizing cellular structures during live-cell imaging experiments. Researchers used the dye to track mitochondrial dynamics within living neurons, providing insights into mitochondrial function and its implications for neurodegenerative diseases .
Ion Channel Research
Another case study focused on using this compound to investigate ion channel behavior in cardiac cells. The dye facilitated the measurement of membrane potential changes during action potentials, contributing to a better understanding of cardiac electrophysiology and potential arrhythmogenic mechanisms .
Comparative Data Table
Application Area | Description | Key Benefits |
---|---|---|
Biological Staining | Staining live cells for imaging | Real-time visualization of cellular processes |
Membrane Potential Measurement | Monitoring electrical activity in cells | Rapid response to potential changes |
Drug Interaction Studies | Observing effects of drugs on cell membranes | Insights into pharmacological effects |
Textile Industry | Dyeing fabrics with vibrant colors | Excellent color fastness |
Ink Production | Creating vivid inks for printing | Stability over time |
Mechanism of Action
Oxonol Yellow K functions as a voltage-sensitive dye, which means it can respond to changes in membrane potential. It is particularly effective in activating large-conductance calcium-activated potassium channels (BK channels). The dye binds to the β1 and β4 subunits of these channels, leading to their activation and subsequent changes in cellular excitability . This mechanism is crucial for its use in various biological assays and research applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Oxonol Yellow K shares a core oxonol methine structure with other oxonol dyes (e.g., Oxonol VI, RH237), but differences in substituents influence solubility, binding affinity, and photostability (Table 1).
Table 1: Structural Comparison of Oxonol Dyes
Spectroscopic and Photophysical Properties
This compound’s fluorescence behavior is pH- and solvent-dependent, similar to photoactive yellow protein (PYP) chromophores . Protonation alters TICT pathways, affecting decay rates and charge-transfer efficiency. Compared to Oxonol VI (emission at 580 nm) , this compound likely operates at shorter wavelengths due to its coumarin-FRET pairing (460–580 nm) .
Table 2: Spectroscopic Properties
Compound | Excitation (nm) | Emission (nm) | Sensitivity to ΔΨ* | pH Dependency |
---|---|---|---|---|
This compound | ~390–420 | 460–580 | High | Yes |
Oxonol VI | 390–420 | 580 | Moderate | No |
RH237 | 550 | 670 | Low | No |
Table 3: Functional Performance in Research Settings
Limitations and Stability
This compound’s medical use is restricted due to undefined toxicity profiles , whereas Oxonol VI is widely used in biochemical assays without reported stability issues. Its pH sensitivity may limit utility in acidic environments compared to RH237, which is pH-insensitive .
Biological Activity
Oxonol Yellow K, a member of the oxonol dye family, is primarily recognized for its ability to serve as a voltage-sensitive fluorescent probe. This compound has garnered attention in various biological studies, particularly due to its capacity to monitor membrane potentials and its involvement in cellular processes like apoptosis and ion channel activity. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Oxonol dyes, including this compound, exhibit unique properties that allow them to enter cells and bind to intracellular membranes. The fluorescence intensity of these dyes changes in response to alterations in the membrane potential, making them valuable tools for studying cellular excitability and dynamics.
Key Properties:
- Voltage Sensitivity : this compound shows increased fluorescence upon depolarization of cell membranes, enabling real-time monitoring of membrane potentials.
- Cell Penetration : The dye can penetrate living cells due to its anionic nature, allowing it to interact with intracellular structures.
1. Monitoring Membrane Potential
This compound has been utilized extensively to measure membrane potentials in various cell types. For example, studies have shown that the dye's fluorescence is directly proportional to the changes in membrane potential across a range of physiological conditions.
Table 1: Fluorescence Change in Relation to Membrane Potential
Membrane Potential (mV) | Fluorescence Ratio (ΔF/F) |
---|---|
-100 | 0.01 |
-50 | 0.05 |
0 | 0.10 |
+50 | 0.15 |
This table illustrates how the fluorescence ratio increases with depolarization, confirming the dye's utility in assessing membrane dynamics.
2. Apoptosis Studies
This compound has also been implicated in apoptosis research. Its ability to indicate changes in membrane potential allows researchers to assess mitochondrial depolarization, a hallmark of apoptosis.
Case Study: Jurkat T-Cell Line
In a study involving Jurkat T-cells, researchers observed that treatment with thapsigargin induced apoptosis characterized by significant changes in membrane potential as measured by this compound:
- Control Cells : Minimal fluorescence change.
- Thapsigargin-treated Cells : Significant increase in fluorescence indicating membrane depolarization.
This finding underscores the dye's effectiveness in apoptosis-related studies and its potential role in drug testing for cancer therapies.
Ion Channel Interactions
Recent research has identified this compound as a novel activator of large-conductance calcium-activated potassium (BK) channels. The dye selectively interacts with specific β subunits of these channels, influencing their activity and thus impacting cellular excitability.
Table 2: Interaction with BK Channel Subunits
β Subunit | Activation Effect |
---|---|
β1 | Yes |
β2 | No |
β4 | Yes |
This table summarizes the selectivity of this compound for different BK channel subunits, highlighting its potential as a pharmacological tool for modulating ion channel activity.
Q & A
Basic Research Questions
Q. How does Oxonol Yellow K function as a membrane potential-sensitive dye, and what experimental controls are essential for validating its use?
this compound is an anionic bis-oxonol fluorophore that partitions across lipid bilayers in response to changes in membrane potential. In depolarized membranes (positive interior), the dye accumulates intracellularly, leading to fluorescence changes. For validation, include controls such as:
- Ionophore calibration : Use valinomycin (K⁺ ionophore) to clamp membrane potential at defined K⁺ gradients .
- Blank measurements : Record fluorescence in the absence of cells/dye to account for background noise.
- Pharmacological inhibition : Apply membrane potential disruptors (e.g., gramicidin) to confirm dye specificity .
Q. What are the standard protocols for optimizing this compound concentration and excitation/emission parameters in live-cell imaging?
- Concentration titration : Test 0.1–1 µM dye to balance signal-to-noise ratio and cytotoxicity (lower concentrations reduce cellular stress).
- Spectral settings : Use excitation/emission wavelengths of 580/620 nm (red shift) to minimize autofluorescence interference. Validate with a fluorescence plate reader or confocal microscopy .
- Temperature control : Maintain physiological conditions (e.g., 37°C) to avoid artifacts from temperature-dependent dye partitioning .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound fluorescence data caused by varying ionic strengths or competing ionophores?
Contradictions may arise from:
- Ionic interference : High Cl⁻ or Na⁺ concentrations alter dye partitioning independent of membrane potential. Use ion-substitution buffers (e.g., choline chloride replacing NaCl) to isolate K⁺-specific effects .
- Competing ionophores : Co-administered compounds (e.g., CCCP for proton gradients) may indirectly affect membrane potential. Perform parallel experiments with single-ionophore systems and apply multivariate regression to decouple variables .
Q. What methodological considerations are critical when integrating this compound with electrophysiological techniques (e.g., patch-clamping) for multimodal membrane potential analysis?
- Dye-electrophysiology synchronization : Time-stamp fluorescence recordings with patch-clamp data to align temporal resolution (oxonol signals lag ~10–50 ms behind electrical measurements) .
- Quenching mitigation : Oxonol’s hydrophobic nature may interfere with pipette seals. Pre-treat cells with pluronic F-127 (0.02%) to enhance dye solubility without disrupting membrane integrity .
- Cross-validation : Use patch-clamp data to calibrate fluorescence-intensity-to-voltage ratios, ensuring linearity across the physiological range (-80 mV to +20 mV) .
Q. Data Analysis & Reproducibility
Q. How should researchers statistically analyze this compound time-series data to distinguish stochastic noise from biologically significant membrane potential fluctuations?
- Signal smoothing : Apply Savitzky-Golay filters to reduce high-frequency noise while preserving signal trends.
- Threshold-based event detection : Define amplitude thresholds (e.g., >5% ΔF/F) to exclude subthreshold fluctuations.
- Bootstrap resampling : Calculate confidence intervals for decay time constants (e.g., post-vanadate inhibition in Fig. 1a ) to assess measurement robustness .
Q. What steps ensure reproducibility of this compound experiments across laboratories?
- Detailed metadata : Report dye lot numbers, buffer compositions (e.g., Mg²⁺/Ca²⁺ concentrations), and equipment settings (e.g., photomultiplier gain) .
- Cross-lab validation : Share aliquots of calibrated dye stocks and reference cell lines (e.g., HEK293 with stable Kir2.1 expression) to standardize baseline measurements .
Q. Ethical & Safety Considerations
Q. What safety protocols are mandatory when handling this compound in accordance with OSHA and institutional guidelines?
- PPE requirements : Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation : Use fume hoods for dye weighing/resuspension to avoid inhalation of particulate matter .
- Waste disposal : Collect contaminated tips/solutions in hazardous waste containers labeled for halogenated organic compounds .
Properties
IUPAC Name |
dipotassium;4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]methyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O8S2.2K/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;;/h3-10,18-19H,11H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSOUAYCZWVZIJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18K2N4O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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